![molecular formula C8H8N2O3S B13142021 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
7-(Methylsulfonyl)benzo[d]isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylsulfonyl)benzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and catalyst-free . This method allows for the rapid formation of the isoxazole ring under mild conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methylsulfonyl)benzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
7-(Methylsulfonyl)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-(Methylsulfonyl)benzo[d]isoxazol-3-amine include other isoxazole derivatives, such as:
Benzo[d]isoxazol-3-ylmethyl derivatives: These compounds have similar chemical structures and biological activities.
Fluoroisoxazoles: These derivatives have been studied for their potential therapeutic applications.
Uniqueness
What sets this compound apart from other similar compounds is its unique methylsulfonyl group, which can impart distinct chemical and biological properties . This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H8N2O3S |
|---|---|
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
7-methylsulfonyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O3S/c1-14(11,12)6-4-2-3-5-7(6)13-10-8(5)9/h2-4H,1H3,(H2,9,10) |
Clé InChI |
AFWCUYLWUNTLBT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC2=C1ON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


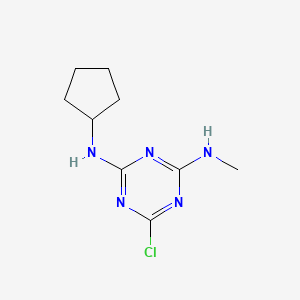


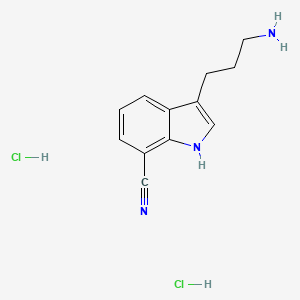
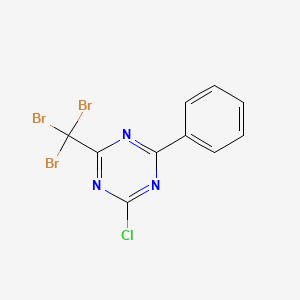

![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
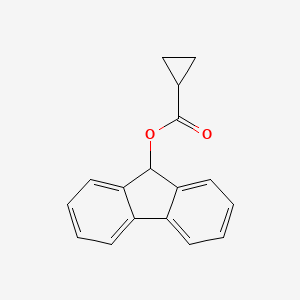
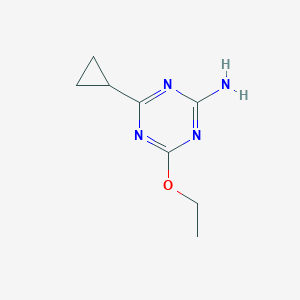
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
